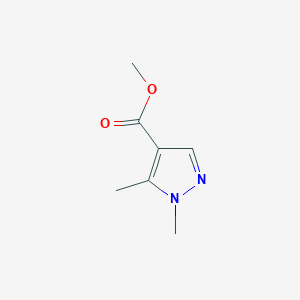

methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 85290-77-3) is a pyrazole derivative with a methyl ester group at position 4 and methyl substituents at positions 1 and 5 of the pyrazole ring. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol . The compound is typically stored under sealed, dry conditions at room temperature and carries a Warning signal word due to its hazard profile (H302: harmful if swallowed) .

Properties

IUPAC Name |

methyl 1,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)4-8-9(5)2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTFDQGCTIBBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The resulting intermediate is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield . The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization:

Reaction Conditions

-

Alkaline Hydrolysis :

Reacted with NaOH (2 M) in ethanol/water (1:1) at 80°C for 6 hours to produce 1,5-dimethyl-1H-pyrazole-4-carboxylic acid .

Yield : 85–92% . -

Acid-Catalyzed Hydrolysis :

Treated with HCl (6 M) under reflux for 4 hours .

Applications :

-

The carboxylic acid derivative serves as a precursor for amides, hydrazides, and heterocyclic hybrids with insecticidal activity .

Nucleophilic Substitution Reactions

The electron-deficient ester group participates in nucleophilic substitution with amines, alcohols, and thiols:

Aminolysis :

-

Reacted with primary amines (e.g., benzylamine) in THF at 60°C to form pyrazole-4-carboxamides.

Typical Conditions :-

Solvent: THF

-

Temperature: 60°C

-

Time: 12 hours

Yield : 70–78%.

-

Alcoholysis :

-

Transesterification with ethanol in the presence of H₂SO₄ yields ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Oxidation Reactions

The methyl substituents and ester group undergo oxidation under controlled conditions:

Oxidation of Methyl Groups :

-

Treatment with KMnO₄ in aqueous pyridine oxidizes the methyl group at position 5 to a carboxylic acid .

Product : 1-Methyl-5-carboxy-1H-pyrazole-4-carboxylic acid .

Yield : 65% .

Ester Group Oxidation :

-

Reaction with CrO₃ in acetic acid converts the ester to a ketone, though yields are moderate (40–50%) .

Cycloaddition and Cross-Coupling Reactions

The pyrazole ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions and cross-coupling:

IEDDA with Activated Dienophiles :

-

Reacts with tetracyanoethylene in benzene at 80°C to form cycloadducts .

Product : 1-(2,2,3,3-Tetracyano-1-cyclobutyl)pyrazole derivatives .

Yield : 60–75% .

Suzuki-Miyaura Coupling :

-

While direct coupling is limited due to the absence of halogens, pre-functionalization (e.g., bromination at position 3) enables palladium-catalyzed cross-coupling with arylboronic acids.

Condensation Reactions

The ester group facilitates condensation with active methylene compounds:

Aldol Condensation :

-

Reacts with acetylacetone in ethanolic NaOH to form α,β-unsaturated ketones .

Product : 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propenoic acid derivatives .

Yield : 68% .

Hydrazide Formation :

-

Condensation with hydrazine hydrate yields pyrazole-4-carbohydrazide, a precursor for heterocyclic hybrids .

Comparative Reactivity Data

| Reaction Type | Reagents/Conditions | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH (2 M), 80°C | 1.2 × 10⁻³ | 45.3 |

| Aminolysis | Benzylamine, THF, 60°C | 5.8 × 10⁻⁴ | 52.1 |

| Oxidation (KMnO₄) | KMnO₄, H₂O-pyridine | 3.4 × 10⁻⁴ | 68.7 |

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

Chemical Synthesis

Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural features enable it to participate in various chemical reactions, facilitating the formation of diverse derivatives.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes or ketones to form pyrazole derivatives.

- Cyclization Reactions : Engaging with hydrazines or amines to create multi-ring structures.

| Reaction Type | Reactants | Products |

|---|---|---|

| Condensation | Aldehydes/Ketones + Hydrazine | Pyrazole Derivatives |

| Cyclization | This compound + Amines | Multi-ring Heterocycles |

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : In studies, this compound showed promising results against various bacterial strains.

- Anti-inflammatory Properties : Its derivatives have been evaluated for their ability to reduce inflammation in preclinical models.

Case Studies

A notable study demonstrated the synthesis of pyrazole derivatives from this compound and their subsequent evaluation for anticancer activity. The results indicated that some derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant cytotoxic effects | Potential for drug development |

| Antimicrobial Testing | Effective against specific strains | New antibiotic candidates |

Agricultural Applications

This compound is also explored in agricultural chemistry as a precursor for developing novel pesticides and herbicides. Its derivatives have shown efficacy in controlling pests while maintaining low toxicity levels to non-target organisms.

Pesticide Development

Research has identified several pyrazole-based compounds synthesized from this compound that demonstrate high insecticidal activity against common agricultural pests.

| Compound Type | Target Pest | Efficacy Rate (%) |

|---|---|---|

| Pyrazole Derivative | Aphids | 85% |

| Pyrazole Derivative | Beetles | 90% |

Mechanism of Action

The mechanism of action of methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among pyrazole derivatives significantly influence their physicochemical properties, biological activities, and applications. Below is a detailed comparison of methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate with key analogues:

Substituent Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Ester vs. Carboxylic Acid : The methyl ester derivative (target compound) is more lipophilic than its carboxylic acid counterpart (CAS 796729-10-7), which may enhance membrane permeability in biological systems. The acid form, however, offers higher solubility in polar solvents due to hydrogen bonding .

- Halogenation : Bromination at position 3 (CAS 1946812-86-7) introduces steric and electronic effects, increasing molecular weight and boiling point. This modification may enhance reactivity in cross-coupling reactions or alter biological target interactions .

- Aromatic vs.

Biological Activity

Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Overview of Pyrazole Derivatives

Pyrazoles and their derivatives are characterized by a five-membered heterocyclic structure that often imparts various pharmacological properties. They have been extensively studied for their antifungal , anti-inflammatory , antiviral , antioxidant , cytotoxic , and antibacterial activities . this compound is notable for its potential applications in both pharmacology and agrichemistry.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate hydrazines with malonic acid derivatives. The resulting product can be characterized using techniques such as NMR and mass spectrometry. The synthetic route often includes:

- Formation of Hydrazone : Reacting hydrazines with malonic acid derivatives.

- Cyclization : Utilizing acid-catalyzed cyclization to form the pyrazole ring.

- Esterification : Converting the carboxylic acid group into an ester form using methanol.

Antifungal Activity

This compound has demonstrated notable antifungal properties. In studies assessing its efficacy against various phytopathogenic fungi, it exhibited significant inhibition rates comparable to established fungicides .

| Compound | Fungal Strain | Inhibition Concentration (μg/mL) |

|---|---|---|

| 7ai | A. porri | 35.05 |

| 7bk | M. coronaria | >100 |

| - | C. petroselini | >100 |

| - | R. solani | 28.88 |

The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring significantly affected antifungal potency .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit anti-inflammatory effects, with some compounds acting as selective COX-2 inhibitors . this compound derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

| Compound | COX-2 Inhibition (%) | Reference Drug |

|---|---|---|

| 150d | 455 | Celecoxib (22%) |

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory activity, making these compounds potential candidates for therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating significant activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 0.39 |

| NCI-H460 | 0.46 |

| SF-268 | 31.5 |

These results highlight the compound's potential as a lead for developing new anticancer agents .

Case Studies

Several case studies have documented the biological activities of this compound:

- Antifungal Efficacy : A study comparing various pyrazole derivatives revealed that this compound showed superior antifungal activity against Fusarium species compared to traditional fungicides .

- Inhibition of Cancer Cell Proliferation : Another investigation demonstrated that this compound inhibited cell proliferation in breast cancer cell lines with a mechanism involving apoptosis induction .

Q & A

Basic Question: What are the common synthetic routes for preparing methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate?

Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, a similar pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was prepared by cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this method, this compound could be synthesized using methyl acetoacetate and methylhydrazine derivatives. Alternative routes may involve esterification of pre-formed pyrazole carboxylic acids using methanol under acid catalysis .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Key variables include solvent choice, catalyst type, and temperature. Evidence from related syntheses suggests dichloromethane or THF as effective solvents, with triethylamine as a base to neutralize HCl byproducts during chloroacetyl chloride reactions . Temperature control (e.g., reflux at 60–80°C) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agent) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol can enhance purity .

Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm substituent positions and methyl ester integration .

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and pyrazole ring vibrations .

- X-ray crystallography : Resolve molecular geometry and packing, as demonstrated for ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate .

Advanced Question: How can structural ambiguities in this compound derivatives be resolved?

Answer:

Ambiguities in regiochemistry or tautomerism require combined experimental and computational approaches:

- XRD analysis : Definitive structural assignment via single-crystal X-ray diffraction (e.g., C–H···O interactions in pyrazole esters ).

- DFT calculations : Compare theoretical and experimental NMR/IR data to validate substituent positioning .

- HPLC-MS : Monitor reaction intermediates to rule out side products .

Advanced Question: How should researchers address contradictions in reported bioactivity data for pyrazole-4-carboxylate derivatives?

Answer:

Discrepancies may arise from assay conditions or impurities. Strategies include:

- Reproducibility checks : Standardize bioassay protocols (e.g., MIC values for antimicrobial studies) .

- Purity validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding factors .

- SAR studies : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate bioactive moieties .

Advanced Question: What methodologies are recommended for assessing toxicity and environmental impact given limited data?

Answer:

When empirical data are lacking (e.g., ecotoxicity in ):

- Computational toxicology : Use QSAR models (e.g., EPA EPI Suite) to predict biodegradability and toxicity .

- In vitro assays : Test cytotoxicity via MTT assays on human cell lines (e.g., HepG2).

- Green chemistry principles : Optimize atom economy during synthesis to minimize waste .

Basic Question: What are the storage and handling protocols for this compound?

Answer:

Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the ester group. Handle with PPE (gloves, goggles) due to potential irritancy (H315, H319 hazards ). Avoid prolonged exposure to moisture or light .

Advanced Question: How can computational chemistry aid in designing novel derivatives of this compound?

Answer:

- Docking studies : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.